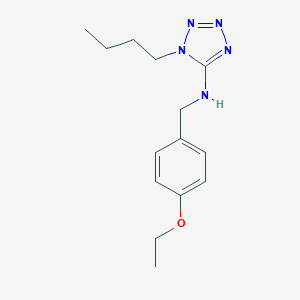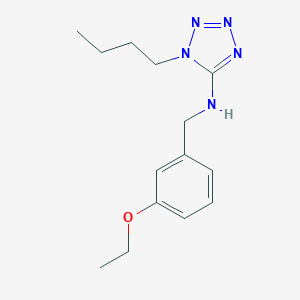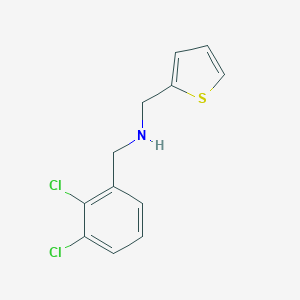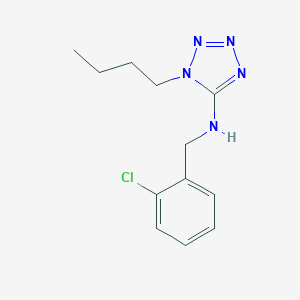![molecular formula C20H25FN2O2 B503773 N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B503773.png)
N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine is a complex organic compound with a unique structure that includes a fluorobenzyl group, a benzyl group, and a morpholinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl alcohol with benzyl bromide in the presence of a base to form the intermediate 2-[(2-fluorobenzyl)oxy]benzyl bromide. This intermediate is then reacted with N-[2-(4-morpholinyl)ethyl]amine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or morpholinyl derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzyl and morpholinyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzylamine: A simpler compound with a similar fluorobenzyl group.
N-Benzylmorpholine: Contains the morpholinyl group but lacks the fluorobenzyl group.
2-Fluorobenzyl alcohol: Contains the fluorobenzyl group but lacks the morpholinyl group.
Uniqueness
N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H25FN2O2 |
|---|---|
Peso molecular |
344.4g/mol |
Nombre IUPAC |
N-[[2-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H25FN2O2/c21-19-7-3-1-6-18(19)16-25-20-8-4-2-5-17(20)15-22-9-10-23-11-13-24-14-12-23/h1-8,22H,9-16H2 |
Clave InChI |
SVSSWYKMXKBUFC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC=CC=C2OCC3=CC=CC=C3F |
SMILES canónico |
C1COCCN1CCNCC2=CC=CC=C2OCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B503690.png)
![N-tert-butyl-2-{2-methoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503691.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503693.png)
SULFANYL]ETHYL})AMINE](/img/structure/B503695.png)
![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503696.png)
![N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B503698.png)



![4-[[(2-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B503704.png)
![4-{[(3-Methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B503705.png)

![N'-[(2-ethoxynaphthalen-1-yl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B503710.png)

